

#### Torularhodin as a natural food colorant

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An In-depth Technical Guide to **Torularhodin** as a Natural Food Colorant

#### Introduction

**Torularhodin** is a natural red carotenoid pigment belonging to the xanthophyll group, produced by various microorganisms, particularly red yeasts of the Rhodotorula and Sporobolomyces genera.[1][2][3] Unlike more common carotenoids such as β-carotene and lycopene, **torularhodin** possesses a terminal carboxylic acid group, which imparts slightly more polar properties.[4][5] This C40 tetraterpenoid has garnered significant interest from the food, cosmetic, and pharmaceutical industries due to its potent biological activities and potential to serve as a natural alternative to synthetic colorants.[3][4]

The demand for natural food additives is rising due to growing consumer concerns over the safety of synthetic compounds.[6] **Torularhodin**'s vibrant rosy-red color, coupled with its strong antioxidant, antimicrobial, and pro-vitamin A activities, positions it as a high-value functional ingredient.[3][4][7] This guide provides a comprehensive technical overview of **torularhodin**, covering its biosynthesis, production, extraction, and quantification, as well as its biological functions and the experimental protocols used to characterize it.

# **Biochemistry and Biosynthesis**

**Torularhodin** (3',4'-didehydro- $\beta$ , $\psi$ -caroten-16'-oic acid) is structurally characterized by a  $\beta$ -ionone ring connected to a long polyene chain of conjugated double bonds, terminating in a carboxylic acid group.[5] This extensive system of thirteen conjugated double bonds is responsible for its characteristic color and high antioxidant activity.[3][4]



The biosynthesis of **torularhodin** in yeasts follows the general carotenoid pathway, starting from geranylgeranyl pyrophosphate (GGPP).[3][8] The pathway diverges from the synthesis of  $\beta$ -carotene at the level of  $\gamma$ -carotene. While the cyclization of both ends of the lycopene molecule leads to  $\beta$ -carotene, the cyclization of only one end produces  $\gamma$ -carotene. This compound then serves as a direct precursor to torulene, which is subsequently oxidized to form **torularhodin**.[4][5] The key enzymes in this specific branch include a bifunctional lycopene cyclase/phytoene synthase (encoded by crtYB) and a phytoene desaturase (crtl).[3][8]

Caption: Proposed biosynthetic pathway of torularhodin in yeasts.[3][5][8]

# Production, Extraction, and Quantification Microbial Production

**Torularhodin** is primarily produced via fermentation of red yeasts, such as Rhodotorula glutinis, Rhodotorula mucilaginosa, and Sporobolomyces ruberrimus.[2][4] Production yields are highly dependent on the microbial strain and cultivation conditions. Factors including carbon and nitrogen sources, temperature, pH, and light exposure can significantly influence both the total carotenoid content and the relative proportion of **torularhodin**.[4][9][10] For instance, higher temperatures may favor **torularhodin** synthesis over torulene and β-carotene. [4] Additionally, oxidative stress, induced by agents like H<sub>2</sub>O<sub>2</sub> or weak white light, has been shown to enhance **torularhodin** production, suggesting its role as a protective antioxidant for the yeast cells.[4][11]

#### **Extraction and Purification**

Being an intracellular pigment, the recovery of **torularhodin** requires effective cell disruption followed by extraction and purification. The overall process involves several key stages, from cultivation to obtaining a purified final product.

**Caption:** General experimental workflow for **torularhodin** production and analysis.

Common extraction methods involve the use of organic solvents like acetone, hexane, methanol, and chloroform, often in mixtures.[1][6] More advanced and environmentally friendly techniques such as supercritical CO<sub>2</sub> (SFE-CO<sub>2</sub>) extraction are being developed.[1][12] A two-step SFE-CO<sub>2</sub> process can selectively isolate non-polar carotenoids first, followed by the extraction of the more polar **torularhodin** using ethanol as a co-solvent, achieving purities up



to 97.9%.[1] Purification is typically achieved using column chromatography with a silica stationary phase.[6][13]

# Quantification

**Torularhodin** content can be quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][14] For rapid spectroscopic measurement, the absorption coefficient (E1% 1cm) of **torularhodin** dissolved in chloroform has been determined to be 3342.[6] HPLC provides more accurate quantification and allows for the separation and identification of different carotenoids in a mixture.[1]

# **Quantitative Data Summary**

Table 1: Physicochemical Properties of Torularhodin

Property	Value	Solvent	Reference
Absorption Maxima (λmax)	494 nm	Acetone	[6]
~494 nm	n-hexane/ethanol (1/1, v/v)	[6]	
Absorption Coefficient (E1% 1cm)	3342	Chloroform	[6]

# **Table 2: Antioxidant Activity of Torularhodin**



Assay	Parameter	Result	Reference
DPPH Radical Scavenging	IC50	9.38 μΜ	[15]
ABTS Radical Scavenging	IC50	1.96 μΜ	[15]
General Antioxidant Activity	Initial Activity	96%	[16][17]
Activity after 7 days	89% (decrease of 7%)	[16]	
Activity after 14 days	79% (decrease of 17%)	[16]	

IC<sub>50</sub>: The concentration required to scavenge 50% of the free radicals.

**Table 3: Antimicrobial Activity of Torularhodin (Methanol** 

Extract)

Pathogenic Microbe	Assay	Result	Reference
Escherichia coli	Agar Well Diffusion	25 mm (Zone of Inhibition)	[16]
Staphylococcus aureus	Agar Well Diffusion	18 mm (Zone of Inhibition)	[16]
Candida utilis	Agar Well Diffusion	16 mm (Zone of Inhibition)	[16]
Various Pathogens	Minimum Inhibitory Conc. (MIC)	22.18 to 44.375 mg/mL	[16][17]

# **Biological Activities and Cellular Mechanisms**

**Torularhodin** exhibits a range of biological activities that make it a valuable compound for health and wellness applications.



### **Antioxidant and Anti-inflammatory Effects**

**Torularhodin** is a powerful antioxidant, with studies demonstrating that its ability to scavenge peroxyl free radicals and quench singlet oxygen is more effective than that of  $\beta$ -carotene.[7][16] This enhanced activity is attributed to its longer chain of conjugated double bonds.[7][11] Its antioxidant capacity has been shown to protect cells from oxidative damage. For example, **torularhodin** can protect hepatocytes from H<sub>2</sub>O<sub>2</sub>-induced damage by maintaining cell viability and integrity.[18]

The anti-inflammatory and antioxidant effects of **torularhodin** are mediated, in part, through the modulation of key cellular signaling pathways. It has been shown to intervene in cellular processes by modulating the PI3K/Akt/mTOR and Nrf2/HO-1 pathways.[8] It can also attenuate inflammatory responses by inhibiting the TLR4 pathway, thereby reducing the expression of inflammatory factors like TLR4, MyD88, and TNF-α.[15]

**Caption:** Modulation of cellular signaling pathways by **torularhodin**.[8][15]

#### **Pro-vitamin A and Other Activities**

**Torularhodin** possesses pro-vitamin A activity, as its structure contains the requisite  $\beta$ -ionone ring and a sufficiently long polyene chain necessary for enzymatic conversion to vitamin A in the body.[4] Its activity is estimated to be about 75% that of  $\beta$ -carotene.[4] Furthermore, studies have indicated that **torularhodin** has antimicrobial effects against various human pathogens and may possess anti-cancer properties.[3][16]

# Detailed Experimental Protocols Protocol for Torularhodin Production from Rhodotorula sp.

- Strain Maintenance: Maintain the Rhodotorula strain on YPD (Yeast Extract Peptone Dextrose) agar plates at 4°C, subculturing monthly.[6]
- Pre-cultivation: Inoculate a single loop of yeast cells into a 250 mL Erlenmeyer flask containing 100 mL of YPD liquid medium. Incubate for 24-48 hours at 26-30°C with shaking (e.g., 130 rpm).[12]



- Fermentation: Transfer the pre-culture to a larger bioreactor containing a suitable production medium. The medium composition can be optimized for carotenoid production (e.g., by adjusting carbon/nitrogen ratio).
- Cultivation Conditions: Maintain the culture at a controlled temperature (e.g., 25-30°C) and pH (e.g., 6.0).[14] Provide aeration and agitation. For stress-induced production, expose the culture to weak white light (e.g., 3500 lux).[5][11]
- Harvesting: After the desired fermentation period (e.g., 72 hours), harvest the yeast biomass by centrifugation (e.g., 8000-8900 x g for 10 minutes).[12][14] Wash the cell pellet with distilled water.

# **Protocol for Solvent Extraction and Purification**

- Cell Disruption: Resuspend the wet biomass. Disrupt the cells using a suitable method such as thermal acid treatment or ultrasound-assisted enzymatic lysis to release the intracellular pigments.[6]
- Extraction: Add a solvent mixture, such as acetone/hexane (e.g., 9:1 v/v), to the disrupted cell suspension.[13] Mix thoroughly and repeat the extraction process on the biomass pellet multiple times to ensure complete recovery.
- Phase Separation: Combine the solvent extracts. If using an aqueous mixture, the carotenoids will partition into the non-polar layer (e.g., hexane).[14] Collect this pigmented layer.
- Purification: Concentrate the crude extract under reduced pressure. Purify the **torularhodin** from other carotenoids using preparative chromatography on a silica cartridge. Elute with a solvent system such as methanol/acetone/hexane (2/2/1, v/v/v).[1][6]
- Analysis: Analyze the purified fraction using TLC and HPLC to confirm purity. Quantify using a spectrophotometer with chloroform as the solvent, measuring absorbance at the λmax and using the known absorption coefficient.[6]

# **Protocol for ABTS Radical Scavenging Assay**



- Reagent Preparation: Prepare a stock solution of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS++).
- Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
- Assay Procedure: Dissolve the purified torularhodin sample in a suitable solvent to prepare various concentrations.
- Reaction: Add a small volume of each **torularhodin** concentration to the ABTS•+ working solution. Incubate the mixture in the dark for a specific time (e.g., 6 minutes).
- Measurement: Measure the absorbance of the reaction mixture at 734 nm. A decrease in absorbance indicates scavenging activity.
- Calculation: Calculate the percentage of inhibition for each concentration and determine the IC<sub>50</sub> value, which is the concentration of **torularhodin** that scavenges 50% of the ABTS radicals.

# Conclusion

**Torularhodin** stands out as a promising natural colorant with significant added value due to its multifaceted biological activities. Its production through microbial fermentation is scalable and sustainable. While challenges remain in optimizing production yields and developing cost-effective, large-scale purification processes, ongoing research is paving the way for its commercialization.[3][6] For researchers and developers in the food and pharmaceutical sectors, **torularhodin** offers a compelling combination of vibrant color and potent health benefits, aligning perfectly with the growing consumer trend towards natural and functional ingredients. Further studies are needed to fully evaluate its bioactivity and safety in humans to realize its full potential in industrial applications.[3][4]

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